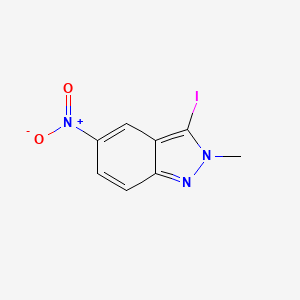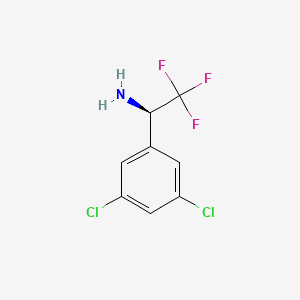![molecular formula C34H30N6O8S B13029863 (2R,3S,4R,5R)-2-((Benzoyloxy)methyl)-5-(5-isobutyramido-7-oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-3-YL)tetrahydrothiophene-3,4-diyl dibenzoate](/img/structure/B13029863.png)
(2R,3S,4R,5R)-2-((Benzoyloxy)methyl)-5-(5-isobutyramido-7-oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-3-YL)tetrahydrothiophene-3,4-diyl dibenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(2R,3S,4R,5R)-2-((Benzoyloxy)methyl)-5-(5-isobutyramido-7-oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-3-YL)tetrahydrothiophene-3,4-diyl dibenzoate” is a complex organic molecule that features multiple functional groups, including benzoyloxy, isobutyramido, and triazolopyrimidinyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, starting from simpler precursors. A possible synthetic route could include:
Formation of the tetrahydrothiophene core: This could be achieved through a cyclization reaction involving a suitable diene and a thiol.
Introduction of the triazolopyrimidinyl group: This might involve a cycloaddition reaction between an azide and an alkyne, followed by further functionalization.
Attachment of the benzoyloxy groups: This could be done through esterification reactions using benzoyl chloride and the corresponding alcohol groups.
Addition of the isobutyramido group: This could involve an amidation reaction using isobutyric acid and an amine group on the intermediate compound.
Industrial Production Methods
Industrial production of such a complex molecule would require optimization of each step to maximize yield and purity. This might involve the use of automated synthesizers, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
The compound can undergo various types of reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The triazolopyrimidinyl group can be reduced under specific conditions.
Substitution: The benzoyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced triazolopyrimidinyl derivatives.
Substitution: Compounds with different functional groups replacing the benzoyloxy groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.
Biology
In biology, the compound might be studied for its potential biological activity
Medicine
In medicine, the compound could be investigated for its therapeutic potential. The presence of multiple functional groups allows for interactions with various biological targets, making it a candidate for drug development.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of this compound would depend on its specific interactions with molecular targets. The triazolopyrimidinyl group might interact with enzymes or receptors, modulating their activity. The benzoyloxy and isobutyramido groups could also contribute to binding interactions with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
- (2R,3S,4R,5R)-2-((Benzoyloxy)methyl)-5-(5-amino-7-oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-3-YL)tetrahydrothiophene-3,4-diyl dibenzoate
- (2R,3S,4R,5R)-2-((Benzoyloxy)methyl)-5-(5-methylamido-7-oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-3-YL)tetrahydrothiophene-3,4-diyl dibenzoate
Uniqueness
The uniqueness of the compound lies in its specific combination of functional groups, which allows for a wide range of chemical reactions and potential applications. The presence of the triazolopyrimidinyl group, in particular, distinguishes it from many other compounds and suggests potential biological activity.
Propiedades
Fórmula molecular |
C34H30N6O8S |
|---|---|
Peso molecular |
682.7 g/mol |
Nombre IUPAC |
[(2R,3S,4R,5R)-3,4-dibenzoyloxy-5-[5-(2-methylpropanoylamino)-7-oxo-6H-triazolo[4,5-d]pyrimidin-3-yl]thiolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C34H30N6O8S/c1-19(2)28(41)36-34-35-27-24(29(42)37-34)38-39-40(27)30-26(48-33(45)22-16-10-5-11-17-22)25(47-32(44)21-14-8-4-9-15-21)23(49-30)18-46-31(43)20-12-6-3-7-13-20/h3-17,19,23,25-26,30H,18H2,1-2H3,(H2,35,36,37,41,42)/t23-,25-,26-,30-/m1/s1 |
Clave InChI |
SRYXMOWEXPUPLH-NYBSAPDNSA-N |
SMILES isomérico |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=NN2[C@H]3[C@@H]([C@@H]([C@H](S3)COC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 |
SMILES canónico |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=NN2C3C(C(C(S3)COC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Bromo-6-methyl-1H-pyrazolo[5,4-b]pyridin-3-amine](/img/structure/B13029783.png)
![Pyrrolo[2,1-f][1,2,4]triazine-6-carboxylicacid](/img/structure/B13029786.png)
![Methyl 6-aminoimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B13029790.png)

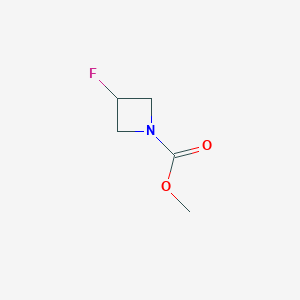
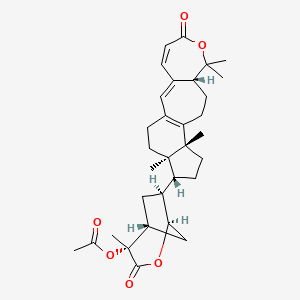

![3-Methylthieno[3,2-b]pyridin-7-amine](/img/structure/B13029824.png)
![6-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B13029833.png)
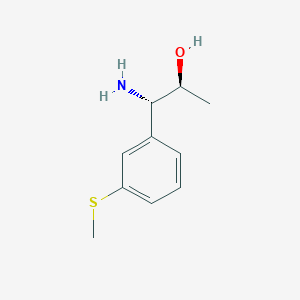
![5,7-Dimethoxythieno[3,2-b]pyridine](/img/structure/B13029846.png)

